(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone
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Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H23N7O2S and its molecular weight is 389.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on the structure–activity relationship study of similar compounds, the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The molecular weight of the compound is 13017 , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Similar compounds have shown cytotoxic effects in various cell lines .
Biological Activity
The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone is a synthetic derivative featuring a thiadiazole moiety and a piperazine ring. This paper explores its biological activities, particularly focusing on its anticancer and neuroprotective properties, as well as its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound can be broken down into two key components:
- Thiadiazole Moiety : Known for its diverse biological activities including anticancer, anti-inflammatory, and antimicrobial effects.
- Piperazine Ring : Often associated with improved pharmacological properties in drug design.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound was evaluated for its cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 2.32 | Induces apoptosis via Bax/Bcl-2 ratio increase |
HepG2 | 3.21 | Cell cycle arrest at G2/M phase |
The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with an IC50 of 2.32 µg/mL for MCF-7 cells, indicating potent growth inhibitory activity. The mechanism involves inducing apoptotic cell death through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways .
Neuroprotective Activity
The neuroprotective effects of thiadiazole derivatives have also been reported. In vivo studies using animal models demonstrated that compounds similar to the one showed protective effects against neurotoxicity induced by seizures. Specifically, they exhibited efficacy in reducing seizure activity in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests:
Model | Dose (mg/kg) | Protection (%) |
---|---|---|
MES | 30 | 75 |
PTZ | 100 | 80 |
These results suggest that the compound may act through mechanisms involving GABAergic activity and modulation of voltage-gated ion channels .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiadiazole and piperazine rings significantly influence biological activity. For instance:
- The presence of electron-withdrawing groups on the thiadiazole ring enhances anticancer activity.
- Substituents on the piperazine ring can modulate lipophilicity and improve cellular uptake.
Case Studies
Several case studies have been conducted to evaluate the efficacy of related compounds:
- Study on Thiadiazole Derivatives : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their anticancer properties. Compounds with halogen substituents showed enhanced potency against cancer cell lines .
- Neuroprotective Effects : In a study assessing neuroprotective properties, derivatives were found to significantly reduce mortality rates in rodent models subjected to induced seizures .
Properties
IUPAC Name |
[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2S/c1-12-11-14(22-7-9-26-10-8-22)19-17(18-12)24-5-3-23(4-6-24)16(25)15-13(2)20-21-27-15/h11H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGIALHHCPATKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(N=NS3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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